molecular formula C38H34N2O4S2 B11102509 N,N,N',N'-tetrabenzylnaphthalene-1,5-disulfonamide

N,N,N',N'-tetrabenzylnaphthalene-1,5-disulfonamide

Cat. No.: B11102509
M. Wt: 646.8 g/mol
InChI Key: UFBGFLWNYJZIQP-UHFFFAOYSA-N
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Description

N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of four benzyl groups attached to a naphthalene disulfonamide core. It is primarily used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE typically involves the reaction of naphthalene-1,5-disulfonyl chloride with benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and purity. This involves using high-purity reagents and solvents, maintaining precise temperature control, and employing advanced purification techniques such as recrystallization or chromatography. The reaction is typically conducted in large reactors with continuous monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Naphthalene disulfonic acids.

    Reduction: Naphthalene diamines.

    Substitution: Naphthalene derivatives with various functional groups.

Scientific Research Applications

N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N,N-TETRABENZYL-1,4-NAPHTHALENEDISULFONAMIDE
  • N,N,N,N-TETRABENZYL-1,3-NAPHTHALENEDISULFONAMIDE
  • N,N,N,N-TETRABENZYL-1,2-NAPHTHALENEDISULFONAMIDE

Uniqueness

N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C38H34N2O4S2

Molecular Weight

646.8 g/mol

IUPAC Name

1-N,1-N,5-N,5-N-tetrabenzylnaphthalene-1,5-disulfonamide

InChI

InChI=1S/C38H34N2O4S2/c41-45(42,39(27-31-15-5-1-6-16-31)28-32-17-7-2-8-18-32)37-25-13-24-36-35(37)23-14-26-38(36)46(43,44)40(29-33-19-9-3-10-20-33)30-34-21-11-4-12-22-34/h1-26H,27-30H2

InChI Key

UFBGFLWNYJZIQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N(CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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